molecular formula C20H28I2O6 B11783988 2,2'-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran)

2,2'-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran)

Cat. No.: B11783988
M. Wt: 618.2 g/mol
InChI Key: KDFFEXNJPJISDK-UHFFFAOYSA-N
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Description

2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and tetrahydropyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-diiodo-1,4-dihydroxybenzene as the core structure.

    Ether Formation: The hydroxyl groups of the starting material are reacted with ethylene glycol under acidic conditions to form the bis(ethane-2,1-diyl) ether linkage.

    Tetrahydropyran Formation: The resulting intermediate is then subjected to a reaction with tetrahydropyran under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the iodo groups, potentially converting them to hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under appropriate conditions to replace the iodo groups.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry applications might include the development of new drugs, particularly if the compound or its derivatives exhibit biological activity such as antimicrobial or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The iodo groups could also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,2’-((((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran): Similar structure but with bromine atoms instead of iodine.

    2,2’-((((2,5-Dichloro-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran): Similar structure but with chlorine atoms instead of iodine.

Uniqueness

The presence of iodine atoms in 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) makes it unique compared to its bromine and chlorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

This detailed overview provides a comprehensive understanding of 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran), covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H28I2O6

Molecular Weight

618.2 g/mol

IUPAC Name

2-[2-[2,5-diiodo-4-[2-(oxan-2-yloxy)ethoxy]phenoxy]ethoxy]oxane

InChI

InChI=1S/C20H28I2O6/c21-15-14-18(24-10-12-28-20-6-2-4-8-26-20)16(22)13-17(15)23-9-11-27-19-5-1-3-7-25-19/h13-14,19-20H,1-12H2

InChI Key

KDFFEXNJPJISDK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOC2=CC(=C(C=C2I)OCCOC3CCCCO3)I

Origin of Product

United States

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